![molecular formula C14H10N4S B3082558 2-(1H-benzimidazol-2-yl)thieno[2,3-b]pyridin-3-amine CAS No. 1129406-48-9](/img/structure/B3082558.png)
2-(1H-benzimidazol-2-yl)thieno[2,3-b]pyridin-3-amine
Overview
Description
2-(1H-benzimidazol-2-yl)thieno[2,3-b]pyridin-3-amine is a compound that has gained significant attention in scientific research due to its potential pharmacological applications. This compound is a heterocyclic molecule that contains a benzimidazole ring and a thienopyridine ring. The compound has been synthesized using various methods, and its mechanism of action has been investigated to understand its biological effects.
Mechanism of Action
The mechanism of action of 2-(1H-benzimidazol-2-yl)thieno[2,3-b]pyridin-3-amine has been investigated to understand how it exerts its biological effects. The compound has been found to inhibit the activity of certain enzymes that are involved in cancer cell growth and inflammation. Additionally, the compound has been shown to scavenge free radicals, which could contribute to its antioxidant activity.
Biochemical and Physiological Effects:
2-(1H-benzimidazol-2-yl)thieno[2,3-b]pyridin-3-amine has been studied for its biochemical and physiological effects. The compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, the compound has been found to reduce the production of certain inflammatory cytokines, which could contribute to its anti-inflammatory activity. The compound has also been shown to reduce oxidative stress, which could contribute to its antioxidant activity.
Advantages and Limitations for Lab Experiments
2-(1H-benzimidazol-2-yl)thieno[2,3-b]pyridin-3-amine has several advantages for lab experiments. The compound is relatively easy to synthesize, and it has been shown to exhibit potent biological activity. Additionally, the compound has low toxicity, which makes it a suitable candidate for further investigation. However, the compound has some limitations, such as its poor solubility in water, which could make it challenging to use in certain experiments.
Future Directions
There are several future directions for the investigation of 2-(1H-benzimidazol-2-yl)thieno[2,3-b]pyridin-3-amine. One potential direction is to investigate the compound's activity against different types of cancer cells. Additionally, the compound could be further studied for its anti-inflammatory and antioxidant properties, which could have implications for the treatment of various diseases. Further investigation of the compound's mechanism of action could also provide insight into its biological effects. Finally, the compound's pharmacokinetic properties could be studied to determine its potential for use as a therapeutic agent.
In conclusion, 2-(1H-benzimidazol-2-yl)thieno[2,3-b]pyridin-3-amine is a compound that has shown promising results in scientific research for its potential pharmacological applications. The compound has been synthesized using various methods, and its mechanism of action has been investigated to understand its biological effects. The compound has been shown to exhibit potent anticancer, anti-inflammatory, and antioxidant activity, and it has several advantages for lab experiments. Further investigation of the compound's potential as a therapeutic agent could provide new insights into its biological effects and potential applications.
Scientific Research Applications
2-(1H-benzimidazol-2-yl)thieno[2,3-b]pyridin-3-amine has been studied for its potential pharmacological applications. The compound has been investigated for its anticancer activity, as it has shown promising results in inhibiting the growth of cancer cells. Additionally, the compound has been studied for its anti-inflammatory and antioxidant properties, which could be useful in the treatment of various diseases.
properties
IUPAC Name |
2-(1H-benzimidazol-2-yl)thieno[2,3-b]pyridin-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4S/c15-11-8-4-3-7-16-14(8)19-12(11)13-17-9-5-1-2-6-10(9)18-13/h1-7H,15H2,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKEAXBHVTPXOJL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=C(C4=C(S3)N=CC=C4)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-benzimidazol-2-yl)thieno[2,3-b]pyridin-3-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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